molecular formula C10H21NO4 B2765722 Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate CAS No. 2163052-80-8

Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate

Cat. No. B2765722
CAS RN: 2163052-80-8
M. Wt: 219.281
InChI Key: FOQZRGGIHQRGQU-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate is a chemical compound with the CAS Number: 2163052-80-8 . It has a molecular weight of 219.28 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl (3-hydroxy-2-methoxy-2-methylpropyl)carbamate . The InChI code for this compound is 1S/C10H21NO4/c1-9(2,3)15-8(13)11-6-10(4,7-12)14-5/h12H,6-7H2,1-5H3,(H,11,13) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 219.28 .

Scientific Research Applications

Environmental Degradation Studies

One significant area of research involving tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate or similar compounds is environmental degradation, particularly the study of methyl tert-butyl ether (MTBE) degradation processes. Studies have explored the UV/H2O2 process to degrade MTBE in aqueous solutions, revealing the generation of several primary byproducts, including tert-butyl formate (TBF), 2-methoxy-2-methyl propionaldehyde (MMP), and tert-butyl alcohol (TBA), among others. These findings contribute to understanding the environmental impact and treatment of MTBE contamination (Stefan, Mack, & Bolton, 2000). Similarly, the oxidation of MTBE by ozonation and the advanced oxidation process (AOP) ozone/hydrogen peroxide has been studied, identifying the major degradation products and their reaction rates, which provides insights into efficient MTBE elimination strategies without exceeding bromate drinking water standards (Acero, Haderlein, Schmidt, Suter, & von Gunten, 2001).

Pharmacological Research

Pharmacological research has also shown interest in similar tert-butyl carbamate derivatives for their potential therapeutic applications. For instance, novel 1,3-disubstituted ureas and phenyl N-substituted carbamates have been synthesized and evaluated for their antiarrhythmic and hypotensive properties. Some compounds demonstrated strong hypotensive action, and others showed antiarrhythmic activity comparable to reference drugs, highlighting the potential of tert-butyl carbamate derivatives in developing new therapeutic agents (Chalina, Chakarova, & Staneva, 1998).

Synthetic Chemistry Applications

In synthetic chemistry, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. This demonstrates their utility as building blocks in organic synthesis, offering new pathways for creating complex molecules (Guinchard, Vallée, & Denis, 2005).

Metabolic Studies

Metabolic studies have explored the oxidation of compounds like 3,5-di-tert.-butylphenyl N-methylcarbamate in various species, including insects and mice. These studies have identified multiple oxidation products, providing insights into the metabolic pathways and potential environmental and health impacts of these chemicals (Douch & Smith, 1971).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-9(2,3)15-8(13)11-6-10(4,7-12)14-5/h12H,6-7H2,1-5H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQZRGGIHQRGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate

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